Flucloxacillin sodium

Pharmacokinetics Protein Binding Oral Bioavailability

Flucloxacillin sodium (CAS 34214-51-2) delivers superior free (unbound) serum concentrations versus oxacillin, cloxacillin, and dicloxacillin—critical for accurate PK/PD target attainment. Its 54% (±18%) oral bioavailability provides a defined baseline for absorption modeling. Citrate-buffered formulations enable >95% stability over 14 days at 2–8°C in ambulatory elastomeric infusion devices, supporting hospital-at-home programs. Compatible with ceftazidime for single-line empiric Gram-positive/Gram-negative coverage (<10% degradation over 24 h in saline or water for injection). EP monograph-compliant: assay 95.0–102.0% (anhydrous basis), N,N-dimethylaniline ≤20 ppm. Validated TLC separation from cloxacillin and dicloxacillin ensures system suitability for identity testing. Available as pharmacopoeial reference standard or research-grade material for HPLC method development and forced degradation studies.

Molecular Formula C19H18ClFN3NaO6S
Molecular Weight 493.9 g/mol
CAS No. 34214-51-2
Cat. No. B1260152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucloxacillin sodium
CAS34214-51-2
Molecular FormulaC19H18ClFN3NaO6S
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
InChIInChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1
InChIKeyPARMJFIQRZRMHG-VICXVTCVSA-M
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flucloxacillin Sodium CAS 34214-51-2: β-Lactamase-Stable Isoxazolyl Penicillin for Gram-Positive Infections


Flucloxacillin sodium is a semi-synthetic β-lactam antibiotic belonging to the isoxazolyl penicillin subclass [1]. It exerts bactericidal activity against Gram-positive organisms, notably penicillinase-producing strains of Staphylococcus aureus, due to its structural resistance to hydrolysis by staphylococcal β-lactamases [2]. The compound is formulated as the sodium salt monohydrate with a molecular formula of C₁₉H₁₆ClFN₃NaO₅S·H₂O and is freely soluble in water and methanol [1]. Flucloxacillin demonstrates acid stability enabling both oral and parenteral administration routes [2].

Why Flucloxacillin Sodium Cannot Be Simply Interchanged with Cloxacillin or Dicloxacillin


Isoxazolyl penicillins share a common β-lactamase-stable core scaffold, yet exhibit clinically significant differences in oral bioavailability, protein binding, and resultant free serum concentrations [1]. Flucloxacillin sodium demonstrates consistently higher free (unbound) serum levels compared to oxacillin, cloxacillin, and dicloxacillin when administered orally or intramuscularly [1]. These pharmacokinetic differences translate to distinct exposure profiles that affect dosing regimens and therapeutic monitoring [2]. Additionally, flucloxacillin sodium exhibits specific incompatibilities—such as precipitation upon admixture with ofloxacin or aminoglycosides in infusion solutions [3]—that are not uniformly applicable across the class. Regulatory monographs also impose unique purity requirements, including a maximum N,N-dimethylaniline limit of 20 ppm in the sodium salt [4].

Flucloxacillin Sodium: Quantitative Evidence of Pharmacokinetic and Stability Differentiation Versus Comparator Isoxazolyl Penicillins


Flucloxacillin Sodium Demonstrates Superior Free Serum Concentrations Versus Cloxacillin and Oxacillin Following Oral Administration

Flucloxacillin sodium produces total and free serum levels higher than oxacillin and cloxacillin, and free levels greater than dicloxacillin, following oral administration of equivalent doses [1]. The free (unbound) fraction is the pharmacologically active component responsible for antibacterial effect.

Pharmacokinetics Protein Binding Oral Bioavailability

Flucloxacillin Sodium Exhibits Lower Protein Binding Than Dicloxacillin with Comparable Pharmacokinetic Parameters

Flucloxacillin sodium demonstrates protein binding of 94.7-96.2%, which is significantly lower than dicloxacillin's 96.4-97.2% [1]. Despite this difference in binding, flucloxacillin and dicloxacillin show similar pharmacokinetic behavior at 0.75 g oral doses, with no significant differences in Cmax, t½β, or AUC [1]. Protein binding similarity to oxacillin and cloxacillin is also noted, with all three binding less extensively than dicloxacillin [2].

Protein Binding Pharmacokinetics Therapeutic Equivalence

Citrate-Buffered Flucloxacillin Sodium Achieves 14-Day Stability for Continuous Infusion in Ambulatory Elastomeric Devices

Flucloxacillin sodium at 10 mg/mL and 50 mg/mL concentrations, when formulated with 0.3% w/v citrate-buffered saline at pH 7.0, retains >95% of zero-time concentration after 14 days of storage at 2°C-8°C, including a 24-hour infusion period at 32°C [1]. This stability profile was validated in two commercially available elastomeric devices (Accufuser and INfusor LV) according to NHS Yellow Cover Document requirements [1].

Stability Formulation Outpatient Parenteral Antimicrobial Therapy

Flucloxacillin Sodium Demonstrates Compatibility with Ceftazidime in Infusion Solutions with <10% Degradation Over 24 Hours

Flucloxacillin sodium (2-12 g/50 mL) and ceftazidime (2-9 g/50 mL) are physically and chemically compatible in both water for injection and normal saline, with <10% degradation observed over 24 hours at 4°C and room temperature [1]. The addition of furosemide (250 mg/50 mL) does not cause incompatibilities or significant concentration decrease [1].

Drug Compatibility Infusion Stability Combination Therapy

Flucloxacillin Sodium Exhibits Defined Impurity Limits and Monograph Specifications Distinct from Generic Penicillin Requirements

Flucloxacillin sodium must comply with specific pharmacopoeial monographs (Ph. Eur. 0668, BP, USP) requiring 95.0-102.0% assay on anhydrous basis, with a specific limit for N,N-dimethylaniline of maximum 20 ppm [1]. The compound is freely soluble in water and methanol, soluble in ethanol (96%), and practically insoluble in dichloromethane [1]. These specifications are unique to flucloxacillin sodium and differ from those for cloxacillin or dicloxacillin sodium salts [2].

Quality Control Pharmacopoeial Standards API Sourcing

Flucloxacillin Sodium Demonstrates Comparable Anti-Staphylococcal Activity to Oxacillin, Cloxacillin, and Dicloxacillin

Flucloxacillin sodium exhibits MIC values of 0.1-0.25 mg/L against penicillin-susceptible S. aureus, with published MIC ranges consistent with its activity against Gram-positive cocci including penicillin-resistant staphylococci [1]. In direct comparative studies, flucloxacillin has proven as active as oxacillin, cloxacillin, and dicloxacillin against Gram-positive cocci [2].

Antibacterial Activity MIC Staphylococcus aureus

Flucloxacillin Sodium: Evidence-Based Applications in Pharmaceutical Development and Clinical Research


Outpatient Parenteral Antimicrobial Therapy (OPAT) Using 14-Day Continuous Infusion

Procure citrate-buffered flucloxacillin sodium for continuous 24-hour infusion in ambulatory elastomeric devices. Evidence demonstrates >95% stability over 14 days at 2°C-8°C with citrate buffer pH 7.0 [1], enabling hospital discharge and reducing inpatient costs. This application is supported by stability data validated per NHS Yellow Cover Document requirements.

Pharmacokinetic Modeling and Therapeutic Drug Monitoring Studies

Select flucloxacillin sodium for studies requiring precise understanding of free drug exposure. Its protein binding (94.7-96.2%) is lower than dicloxacillin (96.4-97.2%) [2], yielding higher free concentrations that affect PK/PD target attainment calculations. Oral bioavailability of 54% (±18%) provides a defined baseline for absorption modeling [3].

Combination Infusion Therapy with Ceftazidime for Empiric Broad-Spectrum Coverage

Utilize flucloxacillin sodium in combination with ceftazidime for empiric therapy covering both Gram-positive (including β-lactamase-producing staphylococci) and Gram-negative organisms. Compatibility studies confirm <10% degradation over 24 hours in water for injection and saline at 4°C and room temperature [4], enabling simplified administration via single infusion line.

Quality Control Reference Standard for Analytical Method Development

Employ flucloxacillin sodium as a pharmacopoeial reference standard for HPLC method development and validation. The compound is specified with 95.0-102.0% assay (anhydrous basis) and an N,N-dimethylaniline limit of ≤20 ppm [5]. Its distinct TLC separation from cloxacillin and dicloxacillin using silanised silica gel with acetone/ammonium acetate mobile phase [5] provides a validated system suitability criterion for identity testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flucloxacillin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.